molecular formula C14H17FN4 B6496298 1-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-3-amine CAS No. 2307941-35-9

1-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-3-amine

Cat. No. B6496298
CAS RN: 2307941-35-9
M. Wt: 260.31 g/mol
InChI Key: JRHMZXNFTMWEKJ-UHFFFAOYSA-N
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Description

The compound “1-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-3-amine” is a complex organic molecule. It belongs to a class of compounds known as benzoylpyrazoles . These are aromatic compounds containing a benzoyl group substituted with a pyrazole ring .


Synthesis Analysis

The synthesis of similar fluorinated pyrazoles has been reported in the literature . The synthesis typically involves a two-step reaction. Firstly, the synthesis of pyrazoline is performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole is performed via oxidative aromatization of pyrazoline under conventional heating .


Molecular Structure Analysis

The molecular structure of “1-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-3-amine” is complex, involving a pyrazole ring substituted with a fluorophenyl group and a piperidin-3-amine group. The exact structure would need to be confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .

Scientific Research Applications

Medicinal Chemistry and Drug Development

This compound’s structural features make it a potential candidate for drug discovery. Researchers explore its interactions with biological targets, aiming to design novel pharmaceuticals. Its piperidine and pyrazole moieties could play a crucial role in modulating receptor activity or enzyme inhibition .

Neuropharmacology

Given its piperidine scaffold, this compound might influence neurotransmitter systems. Researchers investigate its effects on receptors such as dopamine, serotonin, or adrenergic receptors. Understanding its binding affinity and selectivity could lead to new treatments for neurological disorders .

Cancer Research

Fluorinated compounds often exhibit unique properties. In oncology, this compound could be evaluated for its potential as an anticancer agent. Researchers study its cytotoxicity, apoptosis-inducing effects, and interaction with cancer-specific proteins .

Materials Science

Fluorine substitution can enhance material properties. Investigating this compound’s behavior in polymers, coatings, or sensors could reveal novel applications. Its stability, solubility, and reactivity are key factors to explore .

Agrochemicals

Pyrazole derivatives have been used in pesticides and herbicides. Researchers assess whether this compound could contribute to crop protection. Its bioactivity against pests or weeds warrants investigation .

Coordination Chemistry

The piperidine amine group could serve as a ligand in coordination complexes. Researchers explore its metal-binding properties and potential catalytic applications. Transition metal complexes with this ligand might exhibit interesting reactivity .

Mechanism of Action

Target of Action

The primary target of 1-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-3-amine is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a serine/threonine kinase that plays an essential role in the MAP kinase signal transduction pathway .

Mode of Action

It is known to interact with its target, mapk14 . The interaction between the compound and MAPK14 may result in changes in the kinase’s activity, potentially influencing various cellular processes.

Biochemical Pathways

Given its target, it is likely involved in the map kinase signal transduction pathway . This pathway plays a crucial role in various cellular processes, including cell growth, differentiation, and response to external stress.

Result of Action

Given its interaction with mapk14, it may influence various cellular processes, including cell growth and differentiation .

properties

IUPAC Name

1-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4/c15-11-5-3-10(4-6-11)13-8-14(18-17-13)19-7-1-2-12(16)9-19/h3-6,8,12H,1-2,7,9,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHMZXNFTMWEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NNC(=C2)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]piperidin-3-amine

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